molecular formula C13H8ClNO B048209 5-Chloro-3-phenyl-2,1-benzisoxazole CAS No. 719-64-2

5-Chloro-3-phenyl-2,1-benzisoxazole

Cat. No. B048209
CAS RN: 719-64-2
M. Wt: 229.66 g/mol
InChI Key: MUHJZJKVEQASGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives and related compounds often involves condensation reactions, cyclization, and substitutions. For instance, the synthesis of similar benzisoxazole derivatives has been achieved through reactions involving bromomethyl phenyl ketone and o-nitrobenzaldehyde with thiophene in the presence of hydrochloric acid, or p-chloronitrobenzene with 2-cyanomethylthiophene (Klemm, Klopfenstein, & Nelson, 1982).

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives has been elucidated using techniques like X-ray crystallography. These studies reveal details about the crystal packing, bond lengths, angles, and overall geometry of the molecule, which are critical for understanding its chemical reactivity and interactions. For example, research on closely related compounds shows that the molecular docking studies were carried out to understand the orientation and interaction of each molecule inside the active site of enzymes, indicating the importance of structural analysis in assessing biological activity (Al-Hourani et al., 2015).

Scientific Research Applications

  • Synthesis of Uricosuric Agents :

    • Sato et al. (1992) presented a method for synthesizing a new uricosuric agent, namely 5-chloro-7, 8-dihydro-3-phenylfuro[2, 3-g]-1, 2-benzisoxazole-7-carboxylic acid (AA-193), demonstrating its use in medical applications (Sato et al., 1992).
  • Antiplasmodial and Antimicrobial Activities :

    • Chaker et al. (2017) reported that new 3-substituted-2,1-benzisoxazoles show promising antiplasmodial activity against Plasmodium falciparum and antimicrobial activities against Geotrichum candidum (Chaker et al., 2017).
  • Chemical Synthesis :

    • Klemm et al. (1982) explored the synthesis of 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, offering insight into chemical synthesis processes involving this compound (Klemm et al., 1982).
  • High-Ceiling Diuretic and Uricosuric Properties :

    • Plattner et al. (1984) discovered that substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazoles exhibit high-ceiling diuretic and uricosuric properties (Plattner et al., 1984).
  • Mass Spectrometry and Chemical Reactivity :

    • Kotov et al. (2019) studied the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles in mass spectra, indicating its potential reactivity in various chemical reactions (Kotov et al., 2019).
  • Antitumor Activities :

    • Shi et al. (1996) investigated 2-(4-aminophenyl)benzothiazoles, showing potent inhibitory activity against breast cancer cell lines, indicating a potential for cancer treatment (Shi et al., 1996).
  • Anticonvulsant Activities :

    • Uno et al. (1979) synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which exhibited promising anticonvulsant activity in mice (Uno et al., 1979).
  • Electrophilic Substitution and Cycloaddition Reactions :

    • Boruah et al. (1981) explored the behavior of 2,1-benzisoxazoles towards electrophilic substitution and cycloaddition reactions, highlighting its chemical properties (Boruah et al., 1981).
  • Synthesis of Barbiturates C5-Coupled with 2,1-Benzisoxazoles :

    • Serrano et al. (2019) optimized the synthesis of novel symmetric and unsymmetric barbiturates C5-coupled with 2,1-benzisoxazoles (Serrano et al., 2019).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The future directions of research on 5-Chloro-3-phenyl-2,1-benzisoxazole could involve further exploration of its synthesis methods, its potential applications in pharmaceuticals, and a deeper understanding of its mechanism of action . It could also involve the development of safer handling and disposal methods .

properties

IUPAC Name

5-chloro-3-phenyl-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHJZJKVEQASGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883560
Record name 2,1-Benzisoxazole, 5-chloro-3-phenyl-
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Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-phenyl-2,1-benzisoxazole

CAS RN

719-64-2
Record name 5-Chloro-3-phenyl-2,1-benzisoxazole
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Record name 5-Chloro-3-phenylanthranil
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Record name 2,1-Benzisoxazole, 5-chloro-3-phenyl-
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Record name 2,1-Benzisoxazole, 5-chloro-3-phenyl-
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Record name 5-chloro-3-phenyl-2,1-benzisoxazole
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Record name 3-Phenyl-5-chloroanthranil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RC Boruah, JS Sandhu… - Journal of Heterocyclic …, 1981 - Wiley Online Library
The behaviour of 2,1‐benzisoxazoles (anthranils) towards electrophilic substitutions has been studied. Nitration of 5‐chloro‐2,1‐benzisoxazole (VII) exclusively gives 4‐nitro‐5‐chloro‐2…
Number of citations: 24 onlinelibrary.wiley.com
RK Smalley - thieme-connect.com
2, 1-Benzisoxazole (1)(trivial name anthranil) was first synthesized by reduction of 2-nitrobenzaldehyde with tin and acetic acid,[1] although the first example of this ring system was …
Number of citations: 0 www.thieme-connect.com
VY Orlov, AD Kotov, VV Ganzha… - Mendeleev …, 2004 - pubs.rsc.org
The substituent at the ortho position of the aryl groups of 5-chloro-3-aryl-2,1-benzisoxazoles is responsible for the ability of these structures to undergo rearrangements into acridinones …
Number of citations: 15 pubs.rsc.org
O AKI, Y NAKAGAWA, K SIRAKAWA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
2, 1-Benzisoxazole derivatives were converted into 2, 1-benzisothiazoles simply by fusing with phosphorus pentasulfide in imidazole. 1-Alkyl-2, 1-benzisothiazolium salts, prepared by …
Number of citations: 7 www.jstage.jst.go.jp
Z Vejdělek, M Rajšner, E Svátek… - Collection of …, 1979 - cccc.uochb.cas.cz
The base catalyzed condensation of 4-chloronitrobenzene with 2-(cyanomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene afforded the 2,1-benzisoxazole derivative VIa which was …
Number of citations: 4 cccc.uochb.cas.cz
WB Dickinson - Journal of the American Chemical Society, 1964 - ACS Publications
We wish to report two unusual reactions of 2-nitro-benzhydrol, one of which involves an exceptionally facile, high yield, nucleophilic displacement of a benze-noid hydrogen under …
Number of citations: 23 pubs.acs.org
EL Eliel, JG Saha - Journal of the American Chemical Society, 1964 - ACS Publications
(2) EC Butterworth and DH Hey, J. Chem. Soc., 116 (1938). “acetoxy radicals” which one might expect to be formed in the decomposition of the initially formed4 diazonium acetate …
Number of citations: 19 pubs.acs.org
AD Mease, MJ Strauss, I Horman… - Journal of the …, 1968 - ACS Publications
The capacity of the o-nitro group to serve as an internal nucleophile in the hydrolysis of o-nitrobenzhydryl bromide and of o-nitrobenzyl tosylate has been investigated. Two experimental …
Number of citations: 22 pubs.acs.org
SS Purohit, VP Veerapur - Sch Acad J Pharm, 2014 - saspublishers.com
A series of novel benzisoxazole containing thiazolidinediones were designed, docked with PPAR-γ protein leading to identification of a highly potent PPAR-γ agonist, compound S7. …
Number of citations: 11 saspublishers.com
Y NAKAGAWA, O AKI, K SIRAKAWA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
1-Alkyl-2, 1-benzisoxazolium salts were prepared by the reaction of 2, 1-benzisoxazoles with trialkyl orthoformates in the presence of Lewis acids as well as with Meerwein's reagents or …
Number of citations: 11 www.jstage.jst.go.jp

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